molecular formula C7H9NO4 B6167494 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1600292-31-6

4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B6167494
CAS No.: 1600292-31-6
M. Wt: 171.15 g/mol
InChI Key: IFGWVUWHZXYEMU-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic organic compound characterized by the presence of an oxazole ring, a methoxymethyl group, and a carboxylic acid functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 2-methyl-1,3-oxazole-5-carboxylic acid and methoxymethyl chloride.

  • Reaction Conditions: The reaction involves nucleophilic substitution where methoxymethyl chloride reacts with the carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and yield of the product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the oxazole ring to produce corresponding amines.

  • Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

  • Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Amines: Produced from the reduction of the oxazole ring.

  • Substituted Derivatives: Resulting from nucleophilic substitution at the methoxymethyl group.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Methyl-1,3-oxazole-5-carboxylic acid: Lacks the methoxymethyl group.

  • 4-(Methoxymethyl)phenol: Contains a phenolic OH group instead of a carboxylic acid.

Uniqueness: The presence of both the methoxymethyl group and the carboxylic acid group in 4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid makes it distinct from its analogs, providing unique chemical properties and reactivity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

CAS No.

1600292-31-6

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

4-(methoxymethyl)-2-methyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C7H9NO4/c1-4-8-5(3-11-2)6(12-4)7(9)10/h3H2,1-2H3,(H,9,10)

InChI Key

IFGWVUWHZXYEMU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(=O)O)COC

Purity

0

Origin of Product

United States

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